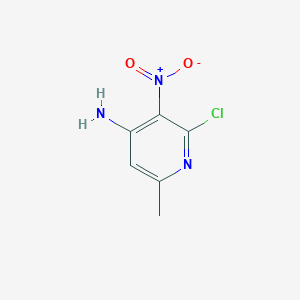

2-Chloro-6-methyl-3-nitropyridin-4-amine

描述

Significance within Halogenated Nitropyridine Chemistry

Halogenated nitropyridines are a critical class of compounds in organic synthesis due to the reactivity imparted by the combination of a halogen and a nitro group on the pyridine (B92270) ring. The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the halogen substituent by a variety of nucleophiles a feasible and efficient process.

The chlorine atom at the 2-position of 2-Chloro-6-methyl-3-nitropyridin-4-amine is ortho to the activating nitro group, which significantly enhances its reactivity towards nucleophiles. This regioselectivity is a key feature in the synthetic utility of such compounds. For instance, in the related compound 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is often favored at the 2-position due to the inductive electron-withdrawing effect of the adjacent nitro group, making that carbon more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com This principle of kinetically controlled regioselectivity is fundamental to understanding the reaction pathways available to this compound.

Role as a Synthetic Intermediate and Precursor in Organic Synthesis

The primary role of this compound in organic synthesis is that of a versatile building block. The reactive chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks.

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of various heterocyclic systems. For example, a general pathway for the synthesis of related nitropyridines often involves the nitration of an aminopyridine precursor, followed by diazotization and chlorination. guidechem.com The resulting chloronitropyridine can then undergo nucleophilic substitution.

The amino group already present at the 4-position can also be a site for further chemical modification, or it can influence the reactivity of the other positions on the pyridine ring. This multi-functional nature allows for a stepwise and controlled elaboration of the molecule.

Relevance in Contemporary Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif. Halogenated nitropyridines, in particular, serve as key intermediates in the synthesis of various biologically active compounds. The ability to perform selective modifications on the pyridine ring is crucial for structure-activity relationship (SAR) studies during the drug discovery process.

While specific research on this compound is not extensively documented in publicly available literature, the utility of closely related analogues provides strong evidence for its potential in this field. For instance, various substituted nitropyridines are precursors in the synthesis of potent kinase inhibitors, which are a major class of anticancer drugs. nih.goved.ac.uk The synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors and Janus kinase 2 (JAK2) inhibitors has been shown to utilize chloronitropyridine intermediates. nih.gov In these syntheses, the chloro group is typically displaced by a larger, often complex, amine-containing fragment to build the final drug molecule.

The general synthetic scheme often involves the reaction of a chloronitropyridine with a suitable amine, followed by further modifications such as the reduction of the nitro group and subsequent acylation or coupling reactions. This modular approach is highly valuable in generating libraries of compounds for biological screening.

Context within Broader Heterocyclic Compound Research

Heterocyclic compounds are of immense interest due to their prevalence in nature and their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Research in this area is continually focused on the development of new synthetic methodologies and the discovery of novel bioactive molecules.

This compound fits into the broader context of research on functionalized pyridines. The study of such molecules contributes to a deeper understanding of reaction mechanisms, regioselectivity, and the influence of substituents on the electronic properties of the pyridine ring. The development of efficient synthetic routes to and from compounds like this compound is a key objective, as it expands the toolbox available to synthetic chemists for the construction of complex molecular targets. The exploration of its reactivity with various reagents helps to map the chemical space accessible from this versatile intermediate.

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-3-nitropyridine |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYVROLXILHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026907-18-5 | |

| Record name | 2-chloro-6-methyl-3-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Methyl 3 Nitropyridin 4 Amine and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the key functional groups—specifically the amine and nitro groups—onto a pyridine (B92270) ring that already contains the chloro and methyl substituents. The sequence of these introductions is critical and defines the two primary strategies discussed below.

Amination Strategies for Halogenated Nitropyridines

This strategy involves the introduction of an amine group at the C-4 position of a suitably substituted halogenated nitropyridine. The precursor for such a synthesis would typically be a di-halogenated pyridine or a pyridine with a leaving group at the C-4 position, activated by the presence of a nitro group.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles, such as amines, onto aromatic rings. wikipedia.org This reaction is particularly effective for heteroaromatic systems like pyridine, which are inherently electron-deficient. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to a good leaving group, typically a halide. wikipedia.org

The mechanism proceeds via a two-step addition-elimination process. The nucleophile (e.g., ammonia (B1221849) or an amine) attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the aromatic ring and is particularly well-stabilized by the electron-withdrawing nitro group and the ring nitrogen. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For a precursor like 2,4-dichloro-6-methyl-3-nitropyridine, the nitro group at the C-3 position activates both the C-2 and C-4 positions for nucleophilic attack. However, the C-4 position is generally more activated due to being para to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com This inherent electronic preference allows for the selective substitution of the C-4 chloro group.

Table 1: Examples of SNAr Amination on Activated Halopyridines

| Starting Material | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,5-dibromopyridine | DMF (as amine source) / NaOtBu | Water, 140 °C, 12 h | 5-bromo-N,N-dimethylpyridin-2-amine | Good |

| 2-chloro-3-nitropyridine (B167233) | Various formamides | Reflux | 2-(formylamino)-3-nitropyridine derivatives | Good |

This table presents data from analogous reactions to illustrate the principles of SNAr on activated (hetero)aromatic systems. wikipedia.orgacs.orgresearchgate.net

A notable and practical variation of amination involves using simple amides, such as N,N-dimethylformamide (DMF), as the source of the amine group. This approach can often be performed without the need for transition metal catalysts, which is advantageous for process simplicity and cost. researchgate.net

Research has demonstrated that chloropyridines, particularly those activated by electron-withdrawing groups like a nitro substituent, can react directly with various formamides under reflux conditions to yield aminopyridine derivatives. researchgate.netscielo.br For instance, the reaction of 2-chloro-3-nitropyridine with different amides has been shown to be an effective method for C-N bond formation. researchgate.net The proposed mechanism involves the nucleophilic attack of the amide on the activated chloropyridine, followed by subsequent transformations to yield the aminated product. This method avoids the direct handling of gaseous ammonia and provides a versatile route to N-substituted aminopyridines. scielo.br

Achieving the correct substitution pattern in 2-Chloro-6-methyl-3-nitropyridin-4-amine hinges on regioselective synthesis. When starting with a polyhalogenated precursor, such as 2,4-dichloro-6-methyl-3-nitropyridine, the challenge is to substitute only the C-4 halogen.

The regioselectivity of SNAr reactions on the pyridine ring is governed by a combination of electronic and steric factors. Electronically, nucleophilic attack is favored at the C-2 and C-4 positions because the ring nitrogen can stabilize the resulting anionic intermediate. stackexchange.com The presence of a strong electron-withdrawing nitro group at C-3 further activates the adjacent C-2 and C-4 positions. The para-relationship between the C-4 position and the ring nitrogen typically makes it the most electrophilic site, favoring substitution at this position over the C-2 position. stackexchange.com

Studies on the amination of polyhalogenated pyridines have shown that highly regioselective transformations are possible. For example, base-promoted amination of various polyhalogenated pyridines in water can proceed with high efficiency and selectivity for the C-2 position when it is the most activated site. acs.orgnih.gov In the context of the target molecule, the combined activating effects of the ring nitrogen (para) and the C-3 nitro group (ortho) on the C-4 position would strongly direct the incoming amine nucleophile to displace the C-4 chloro group, leaving the C-2 chloro group intact.

Nitration of Halogenated Aminopyridines

An alternative synthetic route involves introducing the nitro group onto a pre-existing halogenated aminopyridine skeleton, such as 2-chloro-6-methyl-pyridin-4-amine. This approach relies on electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.

The nitration of a substituted pyridine ring is a complex process due to the interplay of directing effects from multiple substituents and the inherent electronic nature of the pyridine ring itself. The pyridine nitrogen deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C-3 position (meta-direction). However, the reaction is often difficult and requires harsh conditions.

In a precursor like 2-chloro-6-methyl-pyridin-4-amine, several factors influence the site of nitration:

Amino Group (–NH₂): A very strong activating, ortho-, para-directing group. It would direct nitration to the C-3 and C-5 positions.

Chloro Group (–Cl): A deactivating, ortho-, para-directing group. It would direct nitration to the C-3 position.

Methyl Group (–CH₃): A weak activating, ortho-, para-directing group. It would direct nitration to the C-5 position.

Pyridine Nitrogen: Deactivating and meta-directing (to C-3 and C-5).

The powerful activating effect of the amino group at C-4 dominates, directing the incoming electrophile to its ortho positions (C-3 and C-5). Both positions are also meta to the deactivating ring nitrogen. The chloro group at C-2 also directs to the C-3 position. Therefore, the C-3 position is electronically favored for nitration.

However, a significant challenge in the direct nitration of aminopyridines is the basicity of the amino group. In the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form an ammonium (B1175870) salt (–NH₃⁺). This ammonium group is strongly deactivating and meta-directing, which would complicate the desired outcome. Similarly, the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion, which strongly deactivates the entire ring. googleapis.com

Due to these challenges, direct nitration of 2-amino-4-picoline is known to result in a mixture of 3-nitro and 5-nitro isomers, demonstrating the difficulty in achieving high regioselectivity. googleapis.com To circumvent these issues, synthetic strategies often involve protecting the amino group as an amide before nitration or converting the pyridine to its N-oxide. Nitration of pyridine N-oxides typically directs the nitro group to the C-4 position. google.com For achieving C-3 nitration specifically, a careful selection of nitrating agents and reaction conditions is essential to balance the directing effects of the existing substituents and overcome the deactivation of the ring.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-methyl-3-nitropyridine |

| 2,5-dibromopyridine |

| 5-bromo-N,N-dimethylpyridin-2-amine |

| 2-chloro-3-nitropyridine |

| 2-(formylamino)-3-nitropyridine |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrophenol |

| N,N-dimethylformamide (DMF) |

| 2-chloro-6-methyl-pyridin-4-amine |

| 2-amino-4-picoline |

| 3-nitro-2-amino-4-picoline |

Multi-step Sequences from Amino Pyridine Precursors

A common strategy for synthesizing chloro-nitro-methyl-aminopyridines and their analogs begins with an aminopyridine precursor. These multi-step sequences typically involve the introduction of a nitro group, followed by other necessary transformations.

One illustrative pathway starts with 2-amino-6-methylpyridine (B158447). guidechem.com The synthesis proceeds through an initial nitration step. This is a critical reaction that often results in a mixture of isomers, and its non-selective nature can present challenges for large-scale production. googleapis.com For instance, the nitration of 2-amino-4-picoline is known to yield a mix of products nitrated at the 3 and 5 positions. googleapis.com

Following nitration, the amino group is often transformed to facilitate the introduction of other substituents. A subsequent diazotization reaction can convert the amino group into a hydroxyl group, which is then replaced by a chlorine atom in a later step. guidechem.com

Another example involves the direct nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid to produce 4-amino-2-chloro-3-nitropyridine (B48866) and its 5-nitro isomer. google.com This approach highlights a more direct route where the chloro and amino functionalities are already in place before the introduction of the nitro group.

The table below outlines a representative multi-step synthesis for an analogous structure, 2-Chloro-3-nitro-6-methylpyridine, starting from an aminopyridine precursor. guidechem.com

Table 1: Multi-step Synthesis of 2-Chloro-3-nitro-6-methylpyridine

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Nitration | 2-Amino-6-methylpyridine | Concentrated H₂SO₄, HNO₃ | 2-Amino-3-nitro-6-methylpyridine | 29% |

| 2. Diazotization | 2-Amino-3-nitro-6-methylpyridine | H₂SO₄, NaNO₂ | 2-Hydroxy-3-nitro-6-methylpyridine | 77% |

Diazotization and Subsequent Transformations

Diazotization is a pivotal transformation in the synthesis of substituted pyridines, enabling the conversion of an amino group into a diazonium salt, which is an excellent leaving group and can be readily replaced by various nucleophiles. This method is particularly useful when direct substitution is not feasible.

In the synthesis of 2-Chloro-3-nitro-6-methylpyridine, the intermediate 2-amino-3-nitro-6-methylpyridine undergoes diazotization to form 2-hydroxy-3-nitro-6-methylpyridine. guidechem.com This reaction is typically carried out at low temperatures (e.g., 0°C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid. guidechem.com The resulting diazonium salt is unstable and is treated in situ with water to yield the corresponding hydroxyl derivative. guidechem.comgoogleapis.com

A similar application of this reaction is seen in the conversion of 4-chloro-2-amino-3-nitropyridine to 4-chloro-3-nitropyridine-2-ol. google.com This process also utilizes sodium nitrite and an acid (hydrochloric acid) at 0-5°C, followed by heating to complete the hydrolysis of the diazonium intermediate. google.com These transformations are crucial as the resulting hydroxyl group can be subsequently replaced by a chlorine atom.

Chlorination of Hydroxynitropyridin-4-amine Derivatives

The chlorination of hydroxynitropyridine derivatives is a key final step in many synthetic routes to produce the corresponding chloro-nitropyridines. The hydroxyl group, introduced via diazotization of an amine or through other means, is converted into a chlorine atom using a suitable chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. guidechem.comgoogleapis.com For example, 2-hydroxy-3-nitro-6-methylpyridine is converted to 2-Chloro-3-nitro-6-methylpyridine by heating it to reflux in phosphorus oxychloride for several hours. guidechem.com After the reaction, the excess POCl₃ is typically removed by distillation under reduced pressure, and the product is isolated by pouring the reaction mixture into ice water, which causes the product to precipitate. guidechem.com Similarly, 4-chloro-3-nitropyridine-2-ol can be treated with phosphorus oxychloride to yield 2,4-dichloro-3-nitropyridine. google.com This step effectively replaces the hydroxyl group with a chlorine atom, providing the target chloro-substituted pyridine ring.

Optimization of Synthetic Conditions

The efficiency, yield, and purity of the final product in these multi-step syntheses are highly dependent on the optimization of reaction conditions for each step. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice of reagents and catalysts.

Nitration: The nitration of aminopyridines requires careful temperature control to manage the exothermic reaction and to influence the regioselectivity. Reactions are often initiated at low temperatures (0°C) and then allowed to proceed at a controlled higher temperature (e.g., 15-20°C for 2 hours). guidechem.comgoogle.com The choice of nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, also plays a critical role in the reaction's outcome. google.com Product isolation often involves pH adjustment to induce precipitation. guidechem.comgoogle.com

Diazotization: These reactions are almost universally conducted at low temperatures (0-5°C) to control the stability of the intermediate diazonium salt. guidechem.comgoogle.com The slow, portion-wise addition of sodium nitrite is a common practice to maintain temperature and control the reaction rate. guidechem.com

Chlorination: The conversion of a hydroxyl group to a chloro group using phosphorus oxychloride typically requires elevated temperatures, often at reflux, for several hours to ensure the reaction goes to completion. guidechem.com The workup procedure is critical for isolating the product from the reactive reagent.

The table below summarizes various reaction conditions reported for analogous synthetic transformations.

Table 2: Comparison of Synthetic Conditions for Key Transformations

| Transformation | Substrate | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitration | 2-Amino-6-methylpyridine | H₂SO₄, HNO₃ | 0°C | 1 h | 29% | guidechem.com |

| Nitration | 2-Chloro-4-aminopyridine | H₂SO₄, 65% HNO₃ | 15-20°C | 2 h | 70% (3-nitro) | google.com |

| Diazotization | 2-Amino-3-nitro-6-methylpyridine | H₂SO₄, NaNO₂ | 0°C | 4 h | 77% | guidechem.com |

| Diazotization | 4-Chloro-2-amino-3-nitropyridine | HCl, NaNO₂ | 0-5°C | 0.5-1 h | - | google.com |

| Chlorination | 2-Hydroxy-3-nitro-6-methylpyridine | POCl₃ | Reflux | 4 h | - | guidechem.com |

Preparation of Key Precursors and Reaction Intermediates

The successful synthesis of complex molecules like this compound relies on the efficient preparation of key precursors and the isolation of stable reaction intermediates. These compounds serve as the foundational building blocks for the final target structure.

Precursors: The most common starting materials are substituted pyridine derivatives that are commercially available or can be synthesized readily.

Aminopyridines: Compounds such as 2-amino-6-methylpyridine and 2-chloro-4-aminopyridine are frequently used as the initial precursors. guidechem.comgoogle.com Their amino group provides a handle for subsequent nitration and diazotization reactions.

Dichloropyridines: Molecules like 2,6-dichloropyridine (B45657) can also serve as precursors, undergoing nitration followed by selective substitution of the chlorine atoms. google.com

Intermediates: Throughout the multi-step synthesis, several key intermediates are formed and isolated.

Nitrated Aminopyridines: The nitration of an aminopyridine precursor yields a nitro-aminopyridine, such as 2-amino-3-nitro-6-methylpyridine. guidechem.com These compounds are crucial as they contain the necessary nitro group and an amino group that can be further transformed.

Hydroxynitropyridines: Following diazotization of the amino group, a hydroxynitropyridine intermediate like 2-hydroxy-3-nitro-6-methylpyridine is formed. guidechem.com This hydroxyl group is the direct precursor to the chloro group in the final product.

Dichloronitropyridines: When starting from dichloropyridines, intermediates like 2,6-dichloro-3-nitropyridine (B41883) are produced, which can then undergo selective amination or other substitutions. google.com

The strategic preparation of these molecules is essential for building the complexity of the final target compound.

Table 3: Key Precursors and Intermediates in the Synthesis of Substituted Chloro-Nitropyridines

| Compound Type | Example Compound | Role in Synthesis |

|---|---|---|

| Precursor | 2-Amino-6-methylpyridine | Starting material for nitration, diazotization, and chlorination sequence. guidechem.com |

| Precursor | 2-Chloro-4-aminopyridine | Starting material for direct nitration. google.com |

| Precursor | 2,6-Dichloropyridine | Starting material for nitration followed by substitution. google.com |

| Intermediate | 2-Amino-3-nitro-6-methylpyridine | Product of nitration; substrate for diazotization. guidechem.com |

| Intermediate | 2-Hydroxy-3-nitro-6-methylpyridine | Product of diazotization; substrate for chlorination. guidechem.com |

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Methyl 3 Nitropyridin 4 Amine

Reactivity of the Chloro Substituent

The chlorine atom at the C-2 position is activated towards substitution reactions due to the electronic effects of the adjacent nitro group and the ring nitrogen. This enhanced reactivity allows for its displacement by various nucleophiles and its participation in metal-catalyzed cross-coupling reactions.

The chloro group of 2-Chloro-6-methyl-3-nitropyridin-4-amine is susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the potent electron-withdrawing nitro group at the ortho position (C-3). This group, along with the ring nitrogen, delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction. stackexchange.com

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted 6-methyl-3-nitropyridin-4-amine derivatives. The reaction is typically governed by kinetic control. stackexchange.com The inductive effect of the nitro group makes the C-2 position highly electron-deficient and thus prone to nucleophilic attack. stackexchange.com Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines. Rate coefficients and activation parameters for such reactions are influenced by the solvent's properties, with Lewis acid-base behavior often playing a more significant role than dielectric constant.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | 2-Methoxy derivative |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2-Phenylthio derivative |

| Nitrogen Nucleophiles | Aniline (PhNH₂) | 2-Anilino derivative |

| Piperidine | 2-Piperidinyl derivative |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on this compound serves as an effective handle for these transformations. ccspublishing.org.cn These reactions have become indispensable in the synthesis of complex organic molecules and bioactive substances. ccspublishing.org.cn

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used to produce biaryl compounds, conjugated alkenes, and styrenes. libretexts.org this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to yield complex substituted pyridines.

The catalytic cycle involves three key steps:

Oxidative Addition: The aryl chloride oxidatively adds to the Pd(0) catalyst to form a Pd(II) species. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the Pd(0) catalyst and forming the final C-C bond. libretexts.org

The reaction conditions are generally mild, and the organoboron reagents are typically non-toxic and stable to air and water. libretexts.org The presence of nitrogen-rich heterocycles can sometimes inhibit the catalyst, but specific ligands and precatalysts have been developed to overcome this challenge. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Methyl-3-nitro-2-phenylpyridin-4-amine |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 6-Methyl-3-nitro-[2,3'-bipyridin]-4-amine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2-(4-Methoxyphenyl)-6-methyl-3-nitropyridin-4-amine |

The Negishi coupling is another prominent palladium-catalyzed reaction that forms C-C bonds, in this case between an organohalide and an organozinc compound. It offers a broad substrate scope and is often complementary to the Suzuki-Miyaura coupling. The mechanism is similar, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive chlorides, though they require stricter anhydrous reaction conditions. This method is also a key strategy for the synthesis of bipyridine derivatives. nih.gov

Bipyridines are crucial structural motifs in coordination chemistry, catalysis, and materials science. nih.gov Palladium-catalyzed cross-coupling reactions utilizing this compound are a direct route to highly functionalized bipyridyls. By choosing an appropriate pyridyl-containing coupling partner, such as a pyridylboronic acid in a Suzuki reaction or a pyridylzinc reagent in a Negishi coupling, a second pyridine (B92270) ring can be attached at the C-2 position. This approach allows for the modular synthesis of a wide array of substituted bipyridines, which are precursors to valuable ligands, photosensitizers, and biologically active molecules. nih.gov

Palladium-Catalyzed Coupling Reactions

Reactivity of the Nitro Group

The nitro group at the C-3 position is a key functional group that primarily influences the molecule's electronic properties and serves as a handle for further transformations.

The most common reaction of the aromatic nitro group is its reduction to a primary amine. This transformation is fundamental in organic synthesis, as it provides access to amino-pyridines, which are versatile intermediates. The reduction of this compound would yield 2-chloro-6-methylpyridine-3,4-diamine. A variety of reducing agents can accomplish this, including:

Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni)

Metals in acidic media (e.g., Sn, Fe, or Zn in HCl)

Tin(II) chloride (SnCl₂)

As previously discussed, the nitro group's strong electron-withdrawing character is crucial for activating the C-2 chloro substituent towards nucleophilic aromatic substitution. stackexchange.com In some cases, particularly with highly activated systems or specific nucleophiles, the nitro group itself can be displaced in a nucleophilic substitution reaction. nih.gov Furthermore, the activating nature of the nitro group can facilitate cyclization reactions at adjacent positions. nih.gov In certain contexts, such as in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, unexpected nitro-group migration has been observed, highlighting the complex reactivity patterns these systems can exhibit. clockss.org

Reduction to Amino Groups

The nitro group at the C-3 position is readily susceptible to chemical reduction, a common and synthetically valuable transformation for nitroaromatic compounds. This reaction converts the nitro group into a primary amino group, yielding 2-chloro-6-methylpyridine-3,4-diamine. This transformation is crucial for the synthesis of various bicyclic and tricyclic heterocyclic systems, such as imidazopyridines.

The reduction can be achieved using a variety of standard reducing agents. The choice of reagent can depend on the desired selectivity and reaction conditions. A process for a structurally similar compound, 2-amino-6-methoxy-3-nitropyridine, involves metallic reduction in an aqueous acidic medium, highlighting a viable pathway. google.com

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Tin(II) chloride (SnCl₂) | Concentrated HCl, heat | A classic and effective method. |

| Iron (Fe) / Acetic Acid | Acetic acid, ethanol, heat | A milder alternative to SnCl₂/HCl. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for sensitive substrates. |

This reduction significantly alters the electronic properties of the pyridine ring, converting a strongly electron-withdrawing group (-NO₂) into a strongly electron-donating group (-NH₂), which in turn modifies the reactivity of the entire molecule in subsequent reactions.

Formation of Reactive Intermediates

The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). This mechanism proceeds through a distinct, negatively charged reactive intermediate known as a Meisenheimer complex . libretexts.org

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (C-2). This forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic ring.

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion.

The stability of the Meisenheimer complex is paramount to the success of the reaction. In this compound, the powerful electron-withdrawing nitro group is positioned ortho to the site of attack (C-2), which is crucial for stabilizing the negative charge of the intermediate through resonance. This stabilization lowers the activation energy for the first step, making the reaction feasible. youtube.com

Influence on Reaction Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In this compound, the positions most activated for nucleophilic attack are those ortho and para to the strongly deactivating nitro group, namely C-2, C-4, and C-6.

The chlorine atom at C-2 is an excellent leaving group situated at a highly activated position. The regioselectivity of nucleophilic substitution is strongly directed to this C-2 position. This preference can be explained by analyzing the electronic effects within the molecule. While the nitro group activates both the ortho (C-2) and para (C-6) positions through resonance, it also exerts a powerful electron-withdrawing inductive effect. stackexchange.com This inductive effect is distance-dependent and most strongly felt at the adjacent C-2 and C-4 positions. The combination of strong inductive pull and resonance stabilization makes the C-2 carbon the most electrophilic center and thus the kinetically favored site for nucleophilic attack. stackexchange.com Therefore, reactions with nucleophiles are expected to selectively displace the C-2 chloro substituent.

Reactivity of the Amine Substituent

The primary amine group at the C-4 position introduces a nucleophilic center to the molecule, allowing for a different set of chemical transformations.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the C-4 amine allows it to act as a nucleophile, reacting with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amide. Studies on deactivated aromatic amines show that acylation is feasible, often using a base like pyridine to neutralize the HCl byproduct. semanticscholar.org The choice of base can be critical to avoid side reactions like diacylation. semanticscholar.org

These reactions provide a straightforward method for introducing a wide variety of substituents at the C-4 nitrogen, further diversifying the molecular structure for various applications.

Intramolecular Interactions and Their Influence on Reactivity

A significant structural feature of this compound is the ortho positioning of the amino (C-4) and nitro (C-3) groups. This arrangement facilitates the formation of an intramolecular hydrogen bond between one of the amine protons and an oxygen atom of the nitro group (N-H···O).

This type of interaction is well-documented in analogous molecules like o-nitroaniline and has a profound impact on the molecule's properties and reactivity. nih.gov

Consequences of Intramolecular Hydrogen Bonding:

Reduced Amine Reactivity: The involvement of the amine's hydrogen and lone pair in the hydrogen bond decreases its availability for external reactions. This reduces the nucleophilicity of the amine and can make reactions like alkylation and acylation more difficult.

Conformational Rigidity: The hydrogen bond locks the molecule into a more planar conformation, which can influence its interaction with other molecules or biological targets.

Spectroscopic Signature: The presence of the hydrogen bond can be detected through spectroscopic methods, such as a characteristic shift in the N-H stretching frequencies in infrared (IR) spectroscopy.

Influence of Substituents on Reaction Selectivity and Mechanism

Table 2: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on SNAr Mechanism and Selectivity |

|---|---|---|---|

| -NO₂ (Nitro) | C-3 | Strong Electron-Withdrawing (-I, -M) | Strongly activates the ring for nucleophilic attack, particularly at C-2, C-4, and C-6. Crucial for stabilizing the Meisenheimer intermediate. |

| -Cl (Chloro) | C-2 | Inductively Withdrawing (-I) | Functions as a good leaving group. Its position is highly activated by both the adjacent nitro group and the ring nitrogen. |

| -NH₂ (Amino) | C-4 | Strong Electron-Donating (+M) | Deactivates the ring toward nucleophilic attack, but this effect is overridden by the powerful nitro group. Forms an intramolecular hydrogen bond with the C-3 nitro group, reducing its own nucleophilicity. |

| -CH₃ (Methyl) | C-6 | Weak Electron-Donating (+I) | Has a minor electronic impact compared to the other substituents. Provides some steric hindrance at the C-6 position. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Methyl 3 Nitropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Assignment

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-chloro-6-methyl-3-nitropyridin-4-amine offer a fundamental map of its carbon-hydrogen framework.

¹H NMR Spectroscopy: A reported ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals corresponding to the aromatic proton, the methyl group protons, and the amine protons. The aromatic region is expected to show a singlet for the proton at the C5 position of the pyridine (B92270) ring. The methyl group (CH₃) at the C6 position will also appear as a singlet, typically in the upfield region. The amine (NH₂) protons at the C4 position are expected to produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the literature, the chemical shifts can be predicted based on the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing nitro (NO₂) and chloro (Cl) groups, along with the electron-donating amino (NH₂) and methyl (CH₃) groups, creates a distinct electronic environment for each carbon atom. Theoretical calculations and spectral data from analogous substituted nitropyridines suggest that the carbon atoms attached to or in close proximity to the electron-withdrawing groups (C2, C3) will be deshielded and resonate at a lower field (higher ppm). Conversely, carbons adjacent to electron-donating groups may experience a slight shielding effect.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~150-155 | Attached to electron-withdrawing Cl and adjacent to the pyridine nitrogen. |

| C3 | ~135-140 | Attached to the strongly electron-withdrawing NO₂ group. |

| C4 | ~145-150 | Attached to the electron-donating NH₂ group, but influenced by adjacent NO₂ and the ring nitrogen. |

| C5 | ~110-115 | Influenced by the adjacent methyl group and the overall electronic environment of the ring. |

| C6 | ~155-160 | Attached to the methyl group and adjacent to the pyridine nitrogen. |

| CH₃ | ~18-25 | Typical range for a methyl group attached to an aromatic ring. |

2D NMR Techniques for Regiochemistry Confirmation (e.g., NOESY)

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming the regiochemistry and providing insights into the spatial proximity of atoms.

In the case of this compound, a NOESY experiment would be instrumental in unequivocally confirming the substitution pattern. A key expected correlation would be between the protons of the C6-methyl group and the aromatic proton at C5. The observation of a cross-peak between these signals would provide definitive evidence of their spatial closeness, thereby confirming the regiochemistry. Furthermore, correlations between the amine protons and the C5 proton could also be anticipated, further solidifying the structural assignment.

Chemical Shift Analysis and Conformational Insights

The chemical shifts of the protons and carbons in this compound are dictated by the combined electronic effects of the various substituents. The electron-withdrawing nature of the nitro and chloro groups leads to a general deshielding of the pyridine ring protons and carbons. In contrast, the amino and methyl groups are electron-donating, which would typically cause shielding. The interplay of these opposing effects results in the observed chemical shifts.

Conformational preferences, particularly concerning the orientation of the amino and nitro groups, can also influence the NMR spectrum. Intramolecular hydrogen bonding between one of the amine protons and an oxygen atom of the nitro group is possible. Such an interaction would restrict the rotation of these groups and could lead to a downfield shift of the involved amine proton. The presence of a planar geometry stabilized by this intramolecular hydrogen bond has been suggested for similar compounds.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Stretches (e.g., NO₂, C-Cl)

Despite the complexity of the full spectrum, several characteristic stretching vibrations for the key functional groups can be readily identified.

NO₂ Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment of the pyridine ring.

C-Cl Stretch: The carbon-chlorine stretching vibration (νC-Cl) for chloro-substituted pyridines is generally observed in the region of 600-800 cm⁻¹. The specific frequency can be influenced by coupling with other vibrational modes.

NH₂ Stretches: The amino group will show characteristic symmetric and asymmetric N-H stretching bands, typically in the 3300-3500 cm⁻¹ region. The position and shape of these bands can be indicative of hydrogen bonding.

CH₃ Stretches: The methyl group will have its own characteristic symmetric and asymmetric C-H stretching vibrations, usually appearing in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | ~3450-3500 |

| Amino (NH₂) | Symmetric Stretch | ~3350-3400 |

| Methyl (CH₃) | Asymmetric C-H Stretch | ~2960-2980 |

| Methyl (CH₃) | Symmetric C-H Stretch | ~2870-2890 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1330-1360 |

| C-Cl | Stretch | ~650-750 |

Correlation with Theoretical Vibrational Frequencies

The vibrational properties of substituted nitropyridines are typically investigated using a combination of experimental techniques, such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, and theoretical calculations. nih.gov Density Functional Theory (DFT) is a powerful computational method employed to calculate the theoretical vibrational frequencies, which can then be correlated with experimental data to provide a detailed and accurate assignment of the fundamental vibrational modes of the molecule. researchgate.net

For related molecules like 2-chloro-4-methyl-3-nitropyridine, detailed quantum chemical calculations have been performed using methods such as B3LYP and B3PW91 with various basis sets (e.g., 6-311++G**, cc-pVTZ) to predict their geometric structure and vibrational spectra. nih.gov The calculated theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with the experimental FTIR and FT-Raman spectra. acs.org

This correlative approach is crucial for several reasons:

It confirms the optimized molecular structure obtained from theoretical calculations. researchgate.net

It allows for the unambiguous assignment of complex vibrational bands, especially in the fingerprint region where many frequencies overlap. researchgate.net

It helps in understanding the influence of different substituents (e.g., chloro, methyl, nitro, and amine groups) on the vibrational modes of the pyridine ring.

In a study on the related compound 2-amino-3-nitropyridine, theoretical infrared spectra were successfully simulated using both DFT and MP2 levels of calculation, and the results were compared with experimental data to ensure reliability. researchgate.net For 2-amino-6-methoxy-3-nitropyridine, vibrational frequencies were assigned based on potential energy distribution (PED) calculations, which detail the contribution of individual internal coordinates to each normal mode. researchgate.net Although specific experimental and theoretical vibrational data for this compound are not detailed in the available literature, the established methodology for similar compounds provides a robust framework for its analysis. The expected vibrational modes would include N-H stretching from the amine group, asymmetric and symmetric stretching of the nitro group, C-Cl stretching, various C-H and C-N stretching and bending modes, as well as characteristic pyridine ring breathing and deformation modes.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound.

The molecular formula for this compound is C₆H₆ClN₃O₂, corresponding to a molecular weight of approximately 187.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at m/z 189 (the M+2 peak) having an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern of this molecule would be influenced by its functional groups: the chloro, methyl, nitro, and amine substituents on the pyridine ring. Based on general fragmentation rules for aromatic nitro compounds and amines, the following fragmentation pathways can be anticipated:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (mass of 46 u), leading to a fragment ion at m/z 141.

Loss of Cl: Cleavage of the C-Cl bond could result in the loss of a chlorine radical (mass of 35/37 u), yielding an ion at m/z 152.

Loss of CH₃: The methyl group could be lost as a radical (mass of 15 u), producing a fragment at m/z 172.

Ring Cleavage: Subsequent fragmentation of these primary ions would lead to the cleavage of the pyridine ring, generating smaller characteristic ions.

For the related compound 2-amino-4-methyl-3-nitropyridine (B139313) (C₆H₇N₃O₂, MW 153.14), mass spectrum data is available, providing a reference for the fragmentation of a similar core structure. nist.govnih.gov

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) are powerful tools for the separation, detection, and quantification of pyridine derivatives in complex mixtures. nih.gov These methods offer high sensitivity and selectivity, which are essential for analyzing pharmaceutical intermediates and related compounds.

In LC-MS analysis, the compound would first be separated on a chromatographic column (typically a reversed-phase column) before being introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses, which would typically produce the protonated molecular ion [M+H]⁺ at m/z 188 (and the corresponding isotopic peak at m/z 190). Tandem mass spectrometry (MS/MS) can be used to further fragment this precursor ion, providing structural confirmation and enabling highly sensitive quantification through methods like multiple reaction monitoring (MRM).

While specific LC-MS or UPLC methods for this compound are not widely published, methods developed for other nitropyridine derivatives demonstrate the utility of this technique. elsevierpure.comnih.govresearchgate.net Derivatization can sometimes be employed to improve chromatographic behavior or ionization efficiency, although the amine group on the title compound should allow for sufficient protonation in positive ion mode ESI. elsevierpure.comnih.govresearchgate.net

X-ray Crystallography and Solid-State Structure Analysis

Although a specific crystal structure for this compound is not available in the public domain, analysis of closely related structures provides significant insight into its expected solid-state conformation and intermolecular interactions.

The crystal structures of analogous compounds, such as 4-methyl-3-nitropyridin-2-amine, reveal key geometric features that can be extrapolated to the title compound. nih.gov

Pyridine Ring Planarity: The central pyridine ring is expected to be essentially planar. nih.gov

Substituent Orientation: The substituents (amino, nitro, methyl, and chloro groups) will be attached to this planar ring. The nitro group is often slightly twisted out of the plane of the pyridine ring. For instance, in 4-methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°. nih.gov The amino and methyl groups typically show only small deviations from the ring plane. nih.gov

Intramolecular Interactions: An intramolecular hydrogen bond between one of the amine protons and an oxygen atom of the adjacent nitro group (N-H···O) is highly probable. This type of interaction is observed in the crystal structure of 4-methyl-3-nitropyridin-2-amine and contributes to stabilizing the conformation of the molecule. nih.gov

The table below presents selected geometric parameters from the crystal structure of the analogue 4-methyl-3-nitropyridin-2-amine, which can serve as a model for the expected geometry of the title compound.

Table 1: Selected Geometric Data for Analogue 4-Methyl-3-nitropyridin-2-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| V (ų) | 679.45 (10) |

| Dihedral Angle (Nitro group vs. Pyridine ring) | 15.53 (27)° |

Data sourced from a study on 4-methyl-3-nitropyridin-2-amine. nih.gov

The solid-state packing of this compound will be governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice. ias.ac.inrsc.org Based on the functional groups present and data from related structures, the following interactions are anticipated:

N-H···N Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the pyridine ring nitrogen is a potential acceptor. In the crystal of 4-methyl-3-nitropyridin-2-amine, molecules form inversion dimers linked by two N-H···N hydrogen bonds, resulting in a characteristic R²₂(8) ring motif. nih.gov A similar arrangement is plausible for the title compound.

π-π Stacking: Aromatic pyridine rings frequently engage in π-π stacking interactions, which contribute significantly to crystal packing. nih.govresearchgate.net In 4-methyl-3-nitropyridin-2-amine, the packing is stabilized by aromatic π-π stacking with a centroid-centroid distance of 3.5666 (15) Å. nih.gov The presence of both electron-donating (amine, methyl) and electron-withdrawing (nitro, chloro) groups can influence the nature of these stacking interactions. nih.gov

Table 2: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Expected Role |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (pyridine) | Formation of dimers or chains |

| Hydrogen Bond | N-H (amine) | O (nitro) | Linking molecules into networks |

| Hydrogen Bond | N-H (amine) | Cl | Crystal packing stabilization |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Formation of layered structures |

| Weak H-Bond | C-H (methyl/ring) | O (nitro) | Fine-tuning of molecular packing |

This table is predictive, based on the functional groups of the title compound and crystallographic data of analogues.

Crystal Packing and Supramolecular Architecture

Detailed experimental crystallographic data for this compound, which is necessary for a comprehensive analysis of its crystal packing and supramolecular architecture, is not publicly available in the searched scientific literature and crystallographic databases. Therefore, a quantitative description of its three-dimensional solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided at this time.

While data for structurally related compounds exists, direct extrapolation to this compound would be speculative. The precise arrangement of molecules in the crystalline lattice is highly dependent on the specific combination and orientation of its functional groups—the chloro, methyl, nitro, and amine substituents—which dictates the nature and geometry of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Without experimental data, a detailed and accurate description of these features for the title compound is not possible.

Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 6 Methyl 3 Nitropyridin 4 Amine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the electronic structure and properties of molecules from first principles. These quantum mechanical calculations are essential for predicting a wide range of molecular characteristics with high accuracy, providing a theoretical complement to experimental data. For a molecule like 2-Chloro-6-methyl-3-nitropyridin-4-amine, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to balance computational cost and accuracy.

Geometry Optimization and Structural Parameter Prediction

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface.

For this compound, this calculation would yield precise predictions for bond lengths, bond angles, and dihedral (torsional) angles. It is expected that the pyridine (B92270) ring would exhibit a largely planar structure, though minor puckering could occur. The presence of bulky and electronegative substituents like the chloro, nitro, and amine groups would influence the ring's geometry. For instance, intramolecular hydrogen bonding between the amine group's hydrogen and an oxygen atom of the adjacent nitro group is a plausible interaction that would significantly impact the orientation of these functional groups and stabilize a specific planar conformation.

The predicted bond lengths would reflect the hybridisation and electronic environment of the atoms. For example, the C-N bonds within the pyridine ring would show partial double bond character. The C-Cl, C-NO2, and C-NH2 bonds would also have characteristic lengths influenced by electronic delocalization within the aromatic system.

Table 1: Predicted Structural Parameters for this compound (Illustrative Data) Note: The following data is illustrative, based on typical values for similar compounds, as a specific computational study for this molecule is not publicly available.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-Cl | 1.745 |

| C3-N(O2) | 1.460 |

| C4-N(H2) | 1.365 |

| C6-C(H3) | 1.510 |

| N-O (Nitro) | 1.230 |

| N-H (Amine) | 1.015 |

| **Bond Angles (°) ** | |

| Cl-C2-N1 | 115.8 |

| N1-C2-C3 | 125.0 |

| C2-C3-C4 | 118.5 |

| C3-C4-N(H2) | 121.0 |

| C-N-O (Nitro) | 118.0 |

| **Dihedral Angles (°) ** | |

| C2-C3-N-O | ~0.0 (planar) |

Calculation of Vibrational Frequencies and Intensities

Once the optimized geometry is obtained, the vibrational frequencies corresponding to the normal modes of molecular motion can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculations not only predict the frequency of each vibrational mode but also its intensity, aiding in the assignment of spectral peaks.

For this compound, characteristic vibrational modes would include:

N-H stretching of the amine group, typically appearing as strong bands in the 3300-3500 cm⁻¹ region.

C-H stretching modes of the methyl group and the aromatic ring, usually found between 2900-3100 cm⁻¹.

N-O stretching of the nitro group, which gives rise to two strong, distinct bands (asymmetric and symmetric) in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

C=C and C=N stretching within the pyridine ring, occurring in the 1400-1650 cm⁻¹ range.

C-Cl stretching , which is expected to be a strong band in the lower frequency region, typically around 600-800 cm⁻¹.

Amine scissoring and rocking modes , and various bending modes of the methyl and nitro groups.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative Data) Note: The following data is illustrative and represents typical frequency ranges for the specified functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Strong |

| N-H Symmetric Stretch | ~3350 | Strong |

| C-H Aromatic Stretch | ~3080 | Medium |

| C-H Methyl Stretch | ~2950 | Medium |

| C=C / C=N Ring Stretch | ~1620 | Strong |

| NO2 Asymmetric Stretch | ~1570 | Very Strong |

| NH2 Scissoring | ~1500 | Medium |

| NO2 Symmetric Stretch | ~1350 | Very Strong |

Prediction of Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. These calculations help identify the nature of electronic transitions, such as π → π* and n → π*.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyridine system, which is heavily influenced by the electron-donating amine group and the electron-withdrawing nitro and chloro groups. The presence of these auxochromic and chromophoric groups would likely cause a significant red-shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine. An n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, would also be predicted, typically at a longer wavelength and with lower intensity.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule, which is fundamental to understanding its chemical reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, particularly the amine group and the pyridine ring. The LUMO, conversely, would be concentrated on the electron-deficient nitro group and the aromatic ring. The small HOMO-LUMO gap anticipated for this molecule would suggest a high degree of charge transfer capability and significant chemical reactivity. This small energy gap is also indicative of the molecule's potential to exhibit notable electronic and optical properties.

Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative Data) Note: The energy values are illustrative, based on similar conjugated systems.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis is invaluable for understanding charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding.

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the amine nitrogen (a donor NBO) into the antibonding π* orbitals of the pyridine ring and the nitro group (acceptor NBOs). This charge delocalization is a key factor in the molecule's stability and electronic structure. The analysis would provide stabilization energies (E(2)) associated with these donor-acceptor interactions, with higher E(2) values indicating stronger interactions. A significant E(2) value for the interaction between the amine lone pair and the π* orbitals of the C3=C4 bond, and between the ring's π orbitals and the nitro group's π* orbitals, would be expected. Furthermore, NBO analysis can confirm and quantify the strength of the intramolecular hydrogen bond between the amine and nitro groups.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is plotted onto the molecule's surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). Green and yellow represent intermediate potential values.

Prediction of Electrophilic and Nucleophilic Attack Sites

The MEP map of a molecule provides crucial information about its reactivity towards electrophilic and nucleophilic attacks. For substituted pyridines, the MEP analysis can predict the most probable sites for chemical reactions.

In analogous substituted pyridine derivatives, MEP analysis has been effectively used to predict sites of reactivity. For instance, in pyridine-3-carbonitrile (B1148548) derivatives, the oxygen, cyano, and nitro moieties exhibit higher electron density (red surfaces), suggesting their susceptibility to electrophilic attack. Conversely, the nitrogen atom of the pyridine ring often shows an electron-deficient area (blue surface), indicating it as a likely site for nucleophilic attack. researchgate.net

For a molecule like this compound, one could anticipate the following based on the substituent effects:

Nucleophilic Attack: The regions around the nitro group's oxygen atoms and the amino group's nitrogen atom would likely exhibit a negative electrostatic potential (red or yellow), making them susceptible to electrophilic attack.

Electrophilic Attack: The pyridine ring's nitrogen atom, influenced by the electron-withdrawing nitro and chloro groups, would be a probable site for nucleophilic attack, though the presence of the amino group might modulate this. The hydrogen atoms of the amino and methyl groups would likely show positive electrostatic potential (blue).

A hypothetical MEP analysis summary for a similar substituted nitropyridine is presented in the table below.

| Atomic Site | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Highly Negative | Site for Electrophilic Attack |

| Nitrogen atom of Amino Group | Negative | Site for Electrophilic Attack |

| Pyridine Ring Nitrogen | Positive | Site for Nucleophilic Attack |

| Hydrogen atoms of Amino Group | Positive | Potential for Hydrogen Bonding |

Conformational Analysis

Conformational analysis is a computational study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis is crucial for understanding a molecule's flexibility, stability, and biological activity. For this compound, conformational analysis would involve rotating the amino and methyl groups to identify the most stable conformer.

The process typically involves a potential energy surface scan, where the energy of the molecule is calculated for systematic changes in specific dihedral angles. The results identify the global minimum energy conformer, which is the most stable and likely to be the most populated conformation under normal conditions.

In studies of similar molecules, like para-nitraminopyridine N-oxide, the molecular structure has been optimized using methods like B3LYP with extended basis sets to find the most stable geometry. nih.gov For this compound, such an analysis would reveal the preferred orientation of the amino and nitro groups relative to the pyridine ring, which can be influenced by intramolecular hydrogen bonding and steric hindrance.

Spectroscopic Simulation and Correlation

Computational methods are extensively used to simulate various types of spectra, which can then be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Simulation

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org This method, often employed with DFT, can predict the 1H and 13C NMR spectra of a molecule with a high degree of accuracy.

For substituted 3-nitropyridines, GIAO/DFT calculations have been successfully used to determine proton and carbon chemical shifts. researchgate.net The calculated chemical shifts are typically compared with experimental values to validate the computational model and the molecular structure. In a study on substituted 3-nitropyridines, the GIAO/DFT calculations were performed at the B3LYP/6-31+G(d,p)//6-31G(d) and B3LYP/6-311++G(d,p)//6-31G(d) levels of theory. researchgate.net

A representative comparison of theoretical and experimental NMR chemical shifts for a related aminonitropyridine derivative, 4-amino-3-nitropyridine, is shown below.

| Atom | Calculated 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | 149.8 | 150.1 | 8.31 | 8.33 |

| C4 | 154.2 | 154.5 | - | - |

| C5 | 112.9 | 113.2 | 6.85 | 6.87 |

| C6 | 133.5 | 133.8 | 8.02 | 8.04 |

Data is illustrative for a similar compound, 4-amino-3-nitropyridine, as presented in related research. researchgate.net

Potential Energy Distribution (PED) Calculations for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a computational technique used to assign the vibrational modes observed in infrared (IR) and Raman spectra. PED calculations break down each normal mode of vibration into contributions from various internal coordinates (bond stretching, angle bending, etc.), providing a detailed understanding of the molecular vibrations.

For complex molecules like this compound, experimental vibrational spectra can be challenging to interpret due to the overlapping of many vibrational bands. PED analysis, typically performed using DFT calculations, is essential for accurate assignments. In studies of similar molecules, such as para-nitraminopyridine N-oxide and 2-hydroxy-5-methyl-3-nitropyridine, harmonic frequencies and PED were calculated using the B3LYP method to assign the experimental spectra. nih.gov

The following table provides an example of PED assignments for key functional groups in a related nitropyridine derivative.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | PED Assignment |

|---|---|---|---|

| N-H stretch (asymmetric) | 3480 | 3485 | ν(N-H) 98% |

| N-H stretch (symmetric) | 3360 | 3365 | ν(N-H) 97% |

| C-H stretch (methyl) | 2980 | 2975 | ν(C-H) 95% |

| NO2 stretch (asymmetric) | 1570 | 1575 | ν(NO2) 85% |

| NO2 stretch (symmetric) | 1350 | 1355 | ν(NO2) 80% |

| C-Cl stretch | 750 | 755 | ν(C-Cl) 70% |

Data is representative for a substituted nitropyridine and illustrates the nature of PED analysis.

Investigation of Non-Linear Optical (NLO) Activity

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, such as in optical switching and data storage. Computational chemistry plays a vital role in the design and investigation of new NLO materials by predicting their NLO properties. The key parameters that determine a molecule's NLO activity are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

For organic molecules, a large hyperpolarizability is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the amino group acts as an electron donor, while the nitro group is a strong electron acceptor, connected through the pyridine ring's π-system. This donor-π-acceptor architecture suggests that the molecule may exhibit significant NLO activity.

Computational studies on similar pyridine derivatives, such as 3-amino-4-(Boc-amino)pyridine, have been performed to calculate their NLO properties using DFT methods like B3LYP, CAM-B3LYP, and PBE1PBE. researchgate.net The results of these calculations can indicate whether a molecule is a good candidate for NLO applications.

Below is a table showing calculated NLO properties for a representative pyridine derivative.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.6 D |

| Polarizability (α) | 15.2 x 10-24 esu |

| First Hyperpolarizability (β) | 25.8 x 10-30 esu |

Values are illustrative and based on computational studies of related NLO-active pyridine derivatives. researchgate.net

Synthesis and Exploration of Derivatives and Analogues of 2 Chloro 6 Methyl 3 Nitropyridin 4 Amine

Modification of the Amine Group (e.g., Alkylation)

The primary amine group at the C4 position of 2-chloro-6-methyl-3-nitropyridin-4-amine is a key site for nucleophilic reactions, enabling the synthesis of a wide range of N-substituted derivatives. Common modifications include alkylation, acylation, and sulfonylation, which can significantly alter the compound's physicochemical properties.

While direct alkylation of the amine can be achieved, it may sometimes lead to mixtures of mono- and di-alkylated products. A more controlled approach often involves acylation followed by reduction. Acylation, the reaction with an acyl chloride or anhydride, typically proceeds smoothly to form a stable amide linkage. For instance, the structurally related compound 4-chloro-2-amino-3-nitropyridine readily reacts with cyclopropanecarbonyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding N-cyclopropylcarboxamide derivative. google.com This transformation highlights the capacity of the amino group on such scaffolds to be readily converted into amides, which serves as a cornerstone for building more complex molecular architectures.

| Starting Material | Reagent | Product Type | Significance |

|---|---|---|---|

| 4-Chloro-2-amino-3-nitropyridine | Cyclopropanecarbonyl chloride | N-Acylated Amide | Demonstrates facile acylation of the amine group. google.com |

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Acetic anhydride | N-Acetylated Amide | Shows conversion of a secondary amine to an amide on a related scaffold. nih.gov |

Diversification at the Chloro Position via Coupling Reactions

The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitro group at C3. libretexts.org This activation renders the C2 position highly susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols, providing a primary route for diversification. The reactivity of chloronitropyridines in SNAr reactions is well-documented; for example, 2,6-dichloro-3-nitropyridine (B41883) undergoes selective substitution at the C2 position, which is ortho to the nitro group. nih.govstackexchange.com This regioselectivity is driven by the ability of the ortho nitro group to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.

Beyond SNAr, modern cross-coupling reactions offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro position.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a C-C bond. libretexts.orgorganic-chemistry.org It is widely used for creating biaryl structures. The reaction of 2,6-dichloropyridine (B45657) with p-methoxyphenylboronic acid, for example, demonstrates the feasibility of applying this method to chloropyridine scaffolds. researchgate.net

Buchwald-Hartwig Amination : This reaction provides a versatile method for forming C-N bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst. chemspider.com It is particularly useful for introducing a wide array of primary and secondary amines that might not be reactive enough for traditional SNAr conditions. The successful coupling of 2-bromo-6-methylpyridine (B113505) with diamines showcases the utility of this reaction for related halopyridines. chemspider.com

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Carbon-Carbon |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Carbon-Nitrogen |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Base (e.g., K₂CO₃) or neat | Carbon-Heteroatom |

Derivatives with Modified Methyl or Nitro Groups